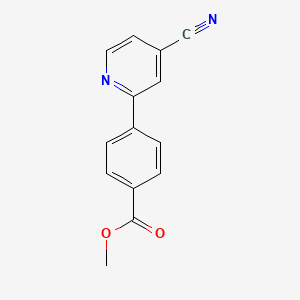

Methyl 4-(4-cyanopyridin-2-yl)benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(4-cyanopyridin-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c1-18-14(17)12-4-2-11(3-5-12)13-8-10(9-15)6-7-16-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMWWWCTWQEUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377038 | |

| Record name | methyl 4-(4-cyanopyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886361-52-0 | |

| Record name | Benzoic acid, 4-(4-cyano-2-pyridinyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 4-(4-cyanopyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 4 4 Cyanopyridin 2 Yl Benzoate

Strategies for the Construction of the Pyridine-Benzoate Framework

The assembly of the fundamental pyridine-benzoate structure of Methyl 4-(4-cyanopyridin-2-yl)benzoate necessitates a strategic combination of reactions to form both the methyl benzoate (B1203000) and the cyanopyridine components, followed by their linkage.

Esterification Reactions for the Methyl Benzoate Moiety

The methyl benzoate portion of the target molecule is typically synthesized through the esterification of a corresponding carboxylic acid precursor. A common method is the Fischer esterification, where a carboxylic acid is treated with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com For instance, 4-cyanobenzoic acid can be reacted with methanol (B129727) under acidic conditions to yield Methyl 4-cyanobenzoate. chemicalbook.com The reaction is an equilibrium process, often driven to completion by using an excess of the alcohol. masterorganicchemistry.com Alternative methods for esterification include reacting carboxylic acids with alkyl halides or using condensing reagents like carbonyldiimidazole (CDI). researchgate.netmdpi.com

Cyanopyridine Ring Synthesis and Functionalization Approaches

The synthesis of the cyanopyridine ring is a critical step. Various methods exist for the preparation of 2-cyanopyridines. google.comthieme-connect.de One-pot multicomponent reactions are an efficient approach to constructing polysubstituted pyridines. researchgate.netscispace.com For example, a mixture of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium (B1175870) acetate (B1210297) can be condensed to form 2-amino-3-cyanopyridine (B104079) derivatives. semanticscholar.orgresearchgate.netresearchgate.net

Functionalization of the pyridine (B92270) ring to introduce the cyano group can be achieved through several routes. Direct cyanation of pyridines can be accomplished using reagents like potassium cyanide after activating the pyridine ring. thieme-connect.de Another approach involves the substitution of a leaving group, such as a halogen, on the pyridine ring with a cyanide ion. google.com For instance, 2-chloropyridines can be converted to their corresponding 2-cyanopyridines. google.com

Cross-Coupling Reactions for Aromatic Linkage Formation

To connect the methyl benzoate and cyanopyridine moieties, transition-metal-catalyzed cross-coupling reactions are extensively employed. These reactions are pivotal for forming the C-C bond between the two aromatic rings.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for C-C bond formation between an organoboron compound and an organic halide or triflate. mdpi.comresearchgate.net In the context of synthesizing this compound, this could involve the coupling of a boronic acid derivative of one aromatic ring with a halide derivative of the other. For example, 4-(methoxycarbonyl)phenylboronic acid can be coupled with a halogenated 4-cyanopyridine (B195900). orgsyn.org The reaction typically requires a palladium catalyst, a base, and a suitable solvent. mdpi.com

Stille Coupling: The Stille reaction provides another versatile method for C-C bond formation, involving the coupling of an organotin compound with an organic electrophile, catalyzed by palladium. wikipedia.orglibretexts.orgorganic-chemistry.orgthermofisher.com This reaction is known for its tolerance of a wide variety of functional groups. thermofisher.com The synthesis could proceed by coupling a stannylated methyl benzoate derivative with a halogenated 4-cyanopyridine, or vice versa. libretexts.orgorganic-chemistry.org

Heck Coupling: While less common for this specific linkage, the Heck reaction, which couples an unsaturated halide with an alkene, could be adapted for such syntheses. nih.gov

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Stille), and reductive elimination. wikipedia.org

Advanced Synthetic Protocols and Green Chemistry Considerations

Modern synthetic strategies are increasingly focused on improving efficiency, reducing reaction times, and minimizing environmental impact.

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. semanticscholar.orgresearchgate.net This technique has been successfully applied to the one-pot synthesis of 2-amino-3-cyanopyridine derivatives, providing a rapid and environmentally friendly alternative to conventional heating methods. semanticscholar.orgresearchgate.net The use of microwave activation in the absence of solvents further enhances the green credentials of these synthetic routes. semanticscholar.orgresearchgate.net

Catalytic Approaches in C-C and C-N Bond Formation

The development of novel catalytic systems is at the forefront of modern organic synthesis, aiming for more efficient and selective bond formations.

C-C Bond Formation: Research continues to explore more efficient catalysts and conditions for cross-coupling reactions. Nickel-catalyzed cross-coupling reactions have gained attention as a more economical alternative to palladium for certain transformations. acs.orgnih.gov Additionally, direct C-H activation is a burgeoning field that aims to form C-C bonds by directly functionalizing C-H bonds, thus avoiding the need for pre-functionalized starting materials. organic-chemistry.orgnih.govresearchgate.net

C-N Bond Formation: The formation of C-N bonds is crucial for the synthesis of the pyridine ring itself. researchgate.netscribd.com Catalytic methods for C-N bond formation, such as the Buchwald-Hartwig amination, provide efficient routes to amines and their derivatives, which can be precursors to pyridine rings. researchgate.net These reactions typically employ palladium or copper catalysts. researchgate.net Nickel-catalyzed reductive coupling strategies are also being developed for the direct cleavage of robust amide C-N bonds to access valuable 2-alkylpyridines. acs.org

Interactive Data Tables

Table 1: Comparison of Cross-Coupling Reactions for Aromatic Linkage

| Reaction | Catalyst | Coupling Partners | Key Advantages |

|---|---|---|---|

| Suzuki-Miyaura | Palladium | Organoboron compound + Organic halide/triflate | Mild reaction conditions, commercially available reagents, high functional group tolerance. mdpi.comnih.gov |

| Stille | Palladium | Organotin compound + Organic electrophile | Tolerant of a wide variety of functional groups, stable organotin reagents. wikipedia.orglibretexts.orgthermofisher.com |

| Heck | Palladium | Unsaturated halide + Alkene | Good for forming C-C bonds with alkenes. nih.gov |

Table 2: Green Chemistry Approaches in Synthesis

| Technique | Description | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reaction mixtures. | Reduced reaction times, higher yields, often solvent-free. semanticscholar.orgresearchgate.net |

| Catalytic C-H Activation | Direct functionalization of C-H bonds. | Atom economy, avoids pre-functionalization of starting materials. organic-chemistry.orgnih.gov |

| Use of Greener Solvents | Employing environmentally benign solvents. | Reduced environmental impact. |

Purification and Isolation Techniques in Organic Synthesis

The successful synthesis of this compound hinges on effective purification and isolation techniques to remove unreacted starting materials, reagents, and reaction byproducts. The primary method documented for the purification of this compound is column chromatography, a staple technique in organic synthesis for separating components of a mixture based on their differential adsorption to a stationary phase.

For this compound, silica (B1680970) gel (SiO₂) is employed as the standard stationary phase. The choice of the mobile phase, or eluent, is critical for achieving good separation. A solvent system of hexane (B92381) and ethyl acetate (EtOAc) is reported to be effective. The polarity of this solvent system can be fine-tuned by varying the ratio of the two solvents to control the elution of the desired compound from the column.

While specific, detailed research findings on the purification of this compound are not extensively published, the general procedure involves dissolving the crude reaction mixture in a minimal amount of a suitable solvent and adsorbing it onto the silica gel column. The eluent, a mixture of hexane and ethyl acetate, is then passed through the column. The fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure product. These pure fractions are then combined and the solvent is removed under reduced pressure to yield the purified this compound.

The following table summarizes the key aspects of the purification of this compound by column chromatography.

| Parameter | Description |

| Purification Method | Column Chromatography |

| Stationary Phase | Silica Gel (SiO₂) |

| Eluent System | Hexane/Ethyl Acetate (EtOAc) |

| Fraction Monitoring | Thin-Layer Chromatography (TLC) |

| Isolation | Solvent evaporation from pure fractions |

It is important to note that the optimal ratio of hexane to ethyl acetate in the eluent can vary depending on the specific impurities present in the crude product. Therefore, preliminary analysis using TLC is essential to determine the ideal solvent conditions for the column chromatography separation.

Chemical Reactivity and Mechanistic Studies of Methyl 4 4 Cyanopyridin 2 Yl Benzoate

Reactivity of the Pyridine (B92270) Nitrogen

The nitrogen atom within the pyridine ring of Methyl 4-(4-cyanopyridin-2-yl)benzoate is a key site of chemical activity. Its lone pair of electrons imparts nucleophilic and basic properties, making it susceptible to electrophilic attack and a prime candidate for coordination with metal ions. ntnu.nouoanbar.edu.iq

Coordination Chemistry and Ligand-Metal Interactions

The pyridine nitrogen atom in cyanopyridine derivatives allows them to function as effective ligands in coordination chemistry. rsc.org Depending on the reaction conditions and the metal center, molecules like this compound can act as either a monodentate or a bidentate ligand.

Monodentate Coordination: The most common mode of coordination involves the pyridine nitrogen atom (Npy) donating its electron pair to a metal center. rsc.orgrsc.org Infrared (IR) spectroscopy can confirm this mode of interaction; coordination through the pyridyl nitrogen typically results in only a slight shift of the ν(C≡N) stretching frequency compared to the free ligand. nih.gov

Bidentate (Bridging) Coordination: In certain polymeric structures, the 4-cyanopyridine (B195900) moiety can act as a bridging ligand, coordinating to one metal center via the pyridine nitrogen and to another via the nitrogen of the cyano group (NCN). rsc.orgrsc.org This bidentate coordination leads to the formation of linear bridges between metal atoms and is a subject of interest for constructing new metal-organic frameworks. rsc.org

Studies on related 4-cyanopyridine complexes with transition metals such as cobalt, iron, and ruthenium have demonstrated the versatility of this ligand in forming a range of coordination polymers and discrete molecular complexes. rsc.orgnih.govacs.org The electronic properties of the ligand, particularly the π-acceptor character of the 4-cyanopyridine, can significantly influence the structural and electronic properties of the resulting metal complexes. nih.gov

| Coordination Mode | Description | Spectroscopic Indication (IR) | Structural Outcome |

|---|---|---|---|

| Monodentate | Coordination occurs solely through the pyridine nitrogen (Npy). | Slight shift in ν(C≡N) stretching frequency. nih.gov | Formation of discrete complexes or chains with ligands as terminal groups. rsc.org |

| Bidentate (Bridging) | Coordinates to two different metal centers via both pyridine (Npy) and cyano (NCN) nitrogens. | Significant shift of ν(C≡N) stretching frequency to higher wavenumbers. rsc.org | Formation of polymeric chains or networks with linear M-ligand-M bridges. rsc.org |

N-Oxidation Reactions and their Chemical Implications

The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA). google.com The formation of the N-oxide has significant chemical implications:

It alters the electronic properties of the pyridine ring, making it more susceptible to certain types of reactions.

Pyridine N-oxides themselves are versatile intermediates in organic synthesis. For example, 4-cyanopyridine N-oxide can be used to synthesize 2-chloro-4-cyanopyridine (B57802) by reacting it with an agent like phosphorus oxychloride. abertay.ac.uk

The N-oxide functionality can direct further substitutions on the pyridine ring. Cyanation of pyridine N-oxides is a well-established method for producing cyanopyridines, often proceeding with high regioselectivity. The reaction of cyanide ions with pyridine N-oxides in the presence of an acylating agent, such as dimethylcarbamoyl chloride, can yield α-cyanopyridines. chem-soc.si

The general process for the N-oxidation of a pyridine compound using m-CPBA is outlined below:

| Reactant | Reagent | Solvent | Conditions | Product |

| 4-Cyanopyridine | m-Chloroperoxybenzoic acid | Dichloromethane | 0°C to 25°C, 24h | 4-Cyanopyridine N-oxide |

| Data sourced from patent CN115160220A. google.com |

Reactions Involving the Ester Functionality

The methyl benzoate (B1203000) portion of the molecule is also a site for chemical reactions, primarily centered around the ester group's carbonyl carbon. wikipedia.org

Hydrolysis and Transesterification Pathways

The ester group can undergo nucleophilic acyl substitution, leading to hydrolysis or transesterification.

Hydrolysis is the cleavage of the ester back to its constituent carboxylic acid and alcohol. This reaction can be catalyzed by either acid or base. quora.comlibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester is hydrolyzed to form 4-(4-cyanopyridin-2-yl)benzoic acid and methanol (B129727). The reaction is reversible, and the mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. brainly.com

Base-Promoted Hydrolysis (Saponification): Using a base, such as sodium hydroxide, results in an irreversible reaction that produces methanol and the sodium salt of the carboxylic acid (sodium 4-(4-cyanopyridin-2-yl)benzoate). wikipedia.orgchegg.com This method is often preferred for its quantitative nature. Studies on various methyl benzoates show that this reaction proceeds readily at elevated temperatures.

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with ethanol (B145695) would yield Ethyl 4-(4-cyanopyridin-2-yl)benzoate and methanol. Using a large excess of the new alcohol can drive the equilibrium toward the desired product. libretexts.org

Condensation Reactions with the Benzoate Ester

While the aromatic ring of the benzoate ester is generally deactivated towards electrophilic attack, the ester functionality can participate in condensation reactions. The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base.

In a crossed Claisen condensation, an ester like methyl benzoate (which has no α-hydrogens) can react with another ester that does possess α-hydrogens (e.g., ethyl acetate (B1210297) or ethyl propionate). stackexchange.com In such a reaction involving this compound, the base would deprotonate the α-carbon of the reaction partner, which would then act as a nucleophile, attacking the carbonyl carbon of the benzoate ester. This would result in the formation of a β-keto ester.

Cyanide Group Transformations

The cyano (nitrile) group on the pyridine ring is a versatile functional group that can be converted into several other moieties. researchgate.net The carbon atom of the nitrile is electrophilic and can be attacked by nucleophiles. libretexts.org

Key transformations include:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide (4-(2-(4-(aminocarbonyl)phenyl)pyridin-4-yl)carboxamide) and, upon further heating, a carboxylic acid (pyridine-2,4-dicarboxylic acid derivative). libretexts.orgnumberanalytics.com The hydrolysis of nitriles often requires vigorous conditions.

Reduction: Nitriles can be reduced to primary amines. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used to convert the cyano group into an aminomethyl group (-CH₂NH₂). libretexts.orgnumberanalytics.com

Cycloaddition: Aromatic nitriles can participate in cycloaddition reactions. For example, a [3+2] cycloaddition with an azide (B81097) (like sodium azide) can convert the nitrile group into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry. numberanalytics.com

Reaction with Organometallics: Grignard reagents can attack the electrophilic carbon of the nitrile. Subsequent hydrolysis of the intermediate imine salt yields a ketone. libretexts.org

Trimerization: Under high temperature and pressure with a catalytic base, 4-cyanopyridine can undergo a condensation/trimerization reaction where three molecules condense to form a 2,4,6-tris(4-pyridyl)-1,3,5-triazine ring. chemicalforums.com

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | Amide, then Carboxylic Acid numberanalytics.com |

| Reduction | LiAlH₄, then H₂O | Primary Amine (-CH₂NH₂) libretexts.orgnumberanalytics.com |

| Cycloaddition | NaN₃ | Tetrazole Ring numberanalytics.com |

| Reaction with Grignard Reagent | R-MgBr, then H₃O⁺ | Ketone libretexts.org |

Hydrolysis to Carboxamide/Carboxylic Acid

The hydrolysis of this compound can proceed at either the methyl ester or the cyano group, or both, depending on the reaction conditions.

The cyano group on the pyridine ring can undergo hydrolysis to form a carboxamide or a carboxylic acid. This transformation typically occurs under acidic or basic conditions. The hydrolysis of the cyano group proceeds via a two-step mechanism, initially forming the corresponding carboxamide, which can then be further hydrolyzed to the carboxylic acid. The specific product obtained is dependent on the reaction conditions, such as temperature and the concentration of the acid or base catalyst.

Simultaneously, the methyl ester group is also susceptible to hydrolysis, particularly under basic conditions (saponification), to yield the corresponding carboxylate salt, which upon acidification, gives the carboxylic acid. The relative rates of hydrolysis of the cyano and ester groups will determine the final product distribution.

| Functional Group | Hydrolysis Product(s) | Typical Conditions |

| Cyano (-CN) | Carboxamide (-CONH2), Carboxylic Acid (-COOH) | Acidic or Basic |

| Methyl Ester (-COOCH3) | Carboxylic Acid (-COOH) | Acidic or Basic (Saponification) |

Table 1: Potential Hydrolysis Products of this compound

Nucleophilic Additions and Cyclization Reactions

The electron-withdrawing nature of the pyridine ring and the cyano group makes the carbon atom of the cyano group and the pyridine ring itself susceptible to nucleophilic attack.

Nucleophiles can add to the carbon-nitrogen triple bond of the cyano group. This can lead to the formation of various intermediates that can subsequently react further. For instance, the reaction with organometallic reagents could lead to the formation of ketones after hydrolysis of the intermediate imine.

Furthermore, the presence of the 2-arylpyridine scaffold opens up possibilities for intramolecular cyclization reactions, especially if a suitable nucleophile is introduced into the molecule or is present in the reaction medium. These reactions can lead to the formation of novel heterocyclic systems. The specific reaction pathway and the resulting cyclic product are highly dependent on the nature of the nucleophile and the reaction conditions employed.

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction outcomes and for the rational design of new synthetic methodologies.

Kinetic Studies of Compound Transformations

The hydrolysis of methyl benzoates is a well-studied reaction, and its kinetics are known to be influenced by the nature and position of substituents on the benzene (B151609) ring. Electron-withdrawing groups generally accelerate the rate of hydrolysis, while electron-donating groups have the opposite effect.

Kinetic studies on the hydrolysis of cyanopyridines have shown that the reaction rate is dependent on factors such as pH, temperature, and the presence of catalysts. The position of the cyano group on the pyridine ring also significantly influences the rate of hydrolysis.

| Reactant Type | Influencing Factors on Reaction Rate |

| Substituted Methyl Benzoates | Electronic nature of substituents, pH, Temperature |

| Cyanopyridines | Position of cyano group, pH, Temperature, Catalysts |

Table 2: Factors Influencing the Kinetics of Hydrolysis of Related Compounds

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is key to understanding the detailed mechanism of a chemical transformation. In the reactions of this compound, several transient species can be postulated.

During hydrolysis of the cyano group, an imidic acid tautomer of the amide is a key intermediate. In nucleophilic addition reactions to the cyano group, an initial adduct is formed, which can then rearrange or react further. The direct observation of these intermediates is often challenging due to their transient nature. However, their existence can often be inferred through trapping experiments or by using spectroscopic techniques such as NMR and IR spectroscopy under carefully controlled conditions. Computational studies can also provide valuable information on the structure and stability of potential intermediates and transition states along the reaction pathway.

Spectroscopic and Structural Elucidation of Methyl 4 4 Cyanopyridin 2 Yl Benzoate

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

Without experimental data, a detailed analysis of the chemical shifts and coupling constants for Methyl 4-(4-cyanopyridin-2-yl)benzoate cannot be performed.

¹H NMR and ¹³C NMR Chemical Shift Analysis

A table of predicted ¹H and ¹³C NMR chemical shifts based on computational methods could be generated, but this would not reflect experimental research findings as required.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

An analysis of COSY, HSQC, and HMBC correlations is entirely dependent on the availability of experimental 2D NMR spectra, which were not found.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

While the exact mass of the [M+H]⁺ ion can be calculated, a detailed analysis of fragmentation patterns requires experimental mass spectrometry data.

High-Resolution Mass Spectrometry (HRMS)

A theoretical exact mass can be calculated for the molecular formula C₁₄H₁₀N₂O₂. However, experimental HRMS data is necessary to confirm this with high accuracy.

Electrospray Ionization Mass Spectrometry (ESI-MS)

A discussion of the fragmentation patterns under ESI-MS conditions cannot be provided without the corresponding experimental spectra.

Vibrational Spectroscopy for Functional Group Identification and Interaction Analysis

A general description of expected vibrational modes for the functional groups present (ester, nitrile, aromatic rings) could be provided. However, a specific and detailed analysis of the vibrational spectrum of this compound is not possible without experimental IR or Raman data.

Fourier Transform Infrared (FT-IR) Spectroscopy

No experimental FT-IR spectra or detailed peak analyses for this compound are available in the reviewed literature. Therefore, a data table of characteristic vibrational modes and their assignments cannot be provided.

Raman Spectroscopy

Specific research findings from the Raman spectroscopic analysis of this compound have not been reported in the scientific literature. Consequently, no data on Raman shifts and corresponding vibrational modes can be presented.

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis

There are no published single-crystal X-ray diffraction studies for this compound. As a result, crystallographic data, including unit cell parameters, space group, and other structural details, are not available. A data table summarizing these parameters cannot be generated.

Analysis of Supramolecular Interactions and Crystal Packing

Without single-crystal X-ray diffraction data, a detailed analysis of the supramolecular interactions and crystal packing of this compound is not possible. Information regarding intermolecular forces such as hydrogen bonds, π-π stacking, or other non-covalent interactions that govern the crystal structure has not been documented.

Computational and Theoretical Chemistry of Methyl 4 4 Cyanopyridin 2 Yl Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of a molecule. These methods provide insights into molecular geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) Studies of Molecular Conformation and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Methyl 4-(4-cyanopyridin-2-yl)benzoate, DFT studies would be employed to determine its most stable three-dimensional conformation by optimizing the molecular geometry. These calculations would also yield crucial electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and helps identify regions susceptible to electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. An MD simulation of this compound would reveal its dynamic behavior, including conformational changes and flexibility. By performing these simulations in various solvent environments, one could assess how the surrounding medium affects the molecule's structure and stability. This is particularly important for understanding its behavior in biological systems or in different reaction media.

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical studies, often employing DFT, are used to map out the potential energy surface of a chemical reaction. For this compound, such studies could investigate the mechanisms of its synthesis or its potential reactions with other molecules. By locating the transition state structures and calculating their energies, researchers can determine the activation energy barriers for different reaction pathways, thereby predicting the most likely mechanism and reaction kinetics.

In Silico Modeling for Ligand-Receptor Interactions

In silico modeling encompasses a variety of computational techniques used to predict how a small molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a key in silico technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking simulations would be performed against specific protein targets to predict its binding affinity and mode of interaction. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues in the receptor's active site. This information is invaluable for drug discovery and for understanding the molecule's potential biological activity.

Quantitative Structure-Activity Relationships (QSAR) for Structural Features and Properties

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. acs.org These models are instrumental in drug discovery and development for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the mechanism of action at a molecular level. nih.gov Although specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand how its distinct structural features may influence its physicochemical properties and potential biological activities. This can be achieved by analyzing QSAR studies on analogous compounds containing cyanopyridine and methyl benzoate (B1203000) moieties.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure. Variations in the structure lead to changes in physicochemical properties, which in turn affect the compound's interaction with biological targets. The key components of a QSAR study involve the selection of a dataset of compounds with known activities, the calculation of molecular descriptors, the development of a mathematical model correlating the descriptors with activity, and the validation of the model's predictive power. mdpi.com

For this compound, key structural features that would be considered in a QSAR analysis include:

The Cyanopyridine Moiety: The nitrogen atom in the pyridine (B92270) ring and the electron-withdrawing cyano group significantly influence the electronic properties of the molecule. nih.gov

Hypothetical QSAR Models Based on Analogous Structures

Based on QSAR studies of related heterocyclic compounds, including cyanopyridine derivatives, several classes of molecular descriptors would be critical in developing a predictive model for the activity of this compound and its analogs. nih.govtandfonline.com These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic aspects of the molecule. For instance, the presence of the electron-withdrawing cyano group and the nitrogen atom in the pyridine ring would significantly impact the molecule's dipole moment and the distribution of electrostatic potential. In a hypothetical QSAR model for a series of analogs, descriptors like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would be crucial in correlating with activity.

Steric Descriptors: These relate to the size and shape of the molecule. Molecular weight, molecular volume, and surface area are fundamental steric descriptors. For a series of derivatives of this compound, modifications at different positions on the pyridine or benzene (B151609) rings would alter these steric parameters, which could be correlated with changes in biological activity.

Illustrative Data Tables

The following tables are hypothetical and serve to illustrate how QSAR data for a series of analogs of this compound might be presented. The data is based on general principles and findings for similar classes of compounds.

Table 1: Hypothetical Molecular Descriptors for a Series of this compound Analogs

| Compound ID | R-Group (on pyridine ring) | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) |

| 1 | H | 238.24 | 2.8 | 4.5 |

| 2 | CH₃ | 252.27 | 3.2 | 4.3 |

| 3 | Cl | 272.69 | 3.5 | 5.1 |

| 4 | OCH₃ | 268.27 | 2.7 | 4.8 |

Table 2: Example of a QSAR Equation and its Statistical Parameters

A hypothetical QSAR equation for a series of analogs could take the following form:

log(1/IC50) = 0.5 * LogP - 0.2 * (Dipole Moment) + 0.01 * (Molecular Weight) + 1.5

| Statistical Parameter | Value | Description |

| R² (Coefficient of Determination) | 0.92 | Indicates that 92% of the variance in biological activity is explained by the model. |

| Q² (Cross-validated R²) | 0.85 | A measure of the model's predictive ability, obtained through cross-validation. |

| F-statistic | 45.6 | Indicates the statistical significance of the regression model. |

| p-value | < 0.001 | Suggests that the correlation is highly statistically significant. |

Research Findings from Related Structures

Studies on various cyanopyridine derivatives have highlighted the importance of the cyano group and substitutions on the pyridine ring for biological activities such as anticancer and antimicrobial effects. nih.govnih.gov For example, research on cyanopyridine-based 1,3,4-oxadiazole (B1194373) derivatives showed that their cytotoxic activity against cancer cell lines was influenced by the electronic properties of the substituents. nih.gov Similarly, studies on methyl benzoate analogs have demonstrated that substitutions on the benzene ring can modulate activities like DNA methylation inhibition. nih.gov These findings underscore the utility of a QSAR approach to systematically explore the structure-activity landscape of this compound derivatives for potential therapeutic applications.

Research on Derivatives and Structural Analogues of Methyl 4 4 Cyanopyridin 2 Yl Benzoate

Synthesis and Characterization of Modified Pyridine-Benzoate Systems

Substituent Effects on Pyridine (B92270) Ring

The electronic and steric nature of substituents on the pyridine ring can profoundly impact the chemical and physical properties of the entire molecule. The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the pyridine ring, influencing its reactivity and intermolecular interactions. For instance, the presence of a cyano group at the 4-position, as in the parent compound, significantly affects the electronic properties of the pyridine ring, making it more electron-deficient. acs.orgresearchgate.net

Research into related 2-phenylpyridine (B120327) derivatives has shown that substituents on the pyridine ring can modulate the biological and photophysical properties of the compounds. mdpi.comnih.gov While specific studies on a broad range of substituents on the 4-cyanopyridin-2-yl moiety of the title compound are not extensively detailed in the available literature, the general principles of pyridine chemistry suggest that introducing groups such as methyl, methoxy, or halogens would alter the molecule's polarity, solubility, and coordination ability. nih.govnih.gov The synthesis of such derivatives can be achieved through the use of appropriately substituted pyridine precursors in cross-coupling reactions. mdpi.com

Table 1: Potential Substituents on the Pyridine Ring and their Expected Effects

| Substituent (R) | Electronic Effect | Expected Impact on Properties |

| -CH₃ | Electron-donating (weak) | Increased electron density, potential for altered solubility and crystal packing. |

| -OCH₃ | Electron-donating (strong) | Significantly increased electron density, potential for altered photophysical properties. |

| -Cl, -Br | Electron-withdrawing (inductive), Electron-donating (resonance) | Altered reactivity and intermolecular halogen bonding potential. |

| -NO₂ | Electron-withdrawing (strong) | Decreased electron density, potential for altered electrochemical properties. |

This table is illustrative and based on general principles of organic chemistry, as specific data for these derivatives of Methyl 4-(4-cyanopyridin-2-yl)benzoate is limited in the provided search results.

Modifications of the Benzoate (B1203000) Moiety

The benzoate portion of the molecule offers a versatile platform for structural modifications, primarily through alterations of the ester group or substitution on the phenyl ring. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups such as amides or other esters. researchgate.netnih.gov These transformations allow for the introduction of a wide range of chemical diversity.

Table 2: Examples of Modifications to the Benzoate Moiety

| Modification | Synthetic Approach | Potential Impact |

| Hydrolysis of ester to carboxylic acid | Base or acid-catalyzed hydrolysis | Increased polarity, ability to form salts and amides. |

| Transesterification | Reaction with a different alcohol in the presence of a catalyst | Altered solubility and steric hindrance. |

| Amidation | Conversion of the carboxylic acid to an amide | Introduction of hydrogen bonding capabilities. |

| Substitution on the phenyl ring | Use of substituted benzoic acids in the initial synthesis | Modulation of electronic properties and intermolecular interactions. |

This table provides examples of common modifications; specific characterization data for these derivatives of the title compound is not extensively available in the provided search results.

Variation of the Linker Between Pyridine and Benzoate

The synthesis of molecules with varied linkers would necessitate different synthetic strategies. For example, the introduction of a carbonyl linker to create a ketone derivative could be achieved through Friedel-Crafts acylation or related reactions. While specific examples directly related to this compound with varied linkers are not prominent in the provided search results, the synthesis of 2-phenylpyridine derivatives containing N-phenylbenzamide moieties, where an amide group acts as a linker, has been reported. mdpi.com

Comparative Studies of Chemical Reactivity and Stability in Analogues

The chemical reactivity and stability of this compound analogues are critical for their potential applications. The pyridine ring, being electron-deficient, is generally susceptible to nucleophilic attack, while the benzene (B151609) ring is more prone to electrophilic substitution. The cyano group on the pyridine ring further enhances its electron-deficient character, making it more reactive towards nucleophiles. acs.org

Comparative studies on the reactivity of different cyanopyridine isomers have shown that the position of the cyano group influences the reaction rates. nih.gov For instance, 2-cyanopyridine (B140075) has been shown to react readily with nucleophiles. acs.org The stability of these compounds can be influenced by the substituents on both rings. Electron-withdrawing groups can stabilize the molecule by lowering the energy of the molecular orbitals, while bulky substituents may introduce steric hindrance that can affect both reactivity and stability.

Systematic studies comparing the reactivity and stability of a series of analogues of this compound with varying substituents would provide valuable insights into their chemical behavior. Such studies could involve kinetic analysis of reactions with standard nucleophiles or electrophiles and thermal stability analysis using techniques like thermogravimetric analysis (TGA).

Structure-Property Relationships in Derivative Series

Understanding the relationship between the molecular structure and the resulting properties is a primary goal in the study of these derivatives. By systematically modifying the structure and observing the changes in physical and chemical properties, researchers can establish valuable structure-property relationships. These relationships are crucial for the rational design of new molecules with desired characteristics. nih.govnih.gov

For example, the introduction of different substituents on the pyridine or benzoate rings can affect the molecule's photophysical properties, such as its absorption and emission spectra. The planarity of the biaryl system, which is influenced by the nature and position of substituents, can also play a significant role in determining these properties. Analysis of related pyridine derivatives has shown that modifications to the chemical structure can significantly impact their antiproliferative activity. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure, molecular geometry, and other properties of these molecules, complementing experimental findings and aiding in the establishment of robust structure-property relationships. researchgate.net

Table 3: Key Structural Features and their Influence on Properties

| Structural Feature | Influence on Properties |

| Substituents on Pyridine Ring | Modulate electronic properties, reactivity, and intermolecular interactions. |

| Modifications of Benzoate Moiety | Affect solubility, polarity, and potential for further functionalization. |

| Nature of the Linker | Determines molecular rigidity, conformation, and spatial arrangement of the aromatic rings. |

| Overall Molecular Geometry | Impacts crystal packing, solid-state properties, and photophysical behavior. |

This table summarizes general trends observed in related chemical systems.

Advanced Applications and Future Research Directions

Utilization in Materials Science and Polymer Chemistry

Methyl 4-(4-cyanopyridin-2-yl)benzoate is a valuable component in the field of materials science, particularly in the synthesis of specialized polymers and functional materials. Its distinct chemical structure, featuring both an electron-donating ester group and an electron-withdrawing cyano-substituted pyridine (B92270) ring, allows for the creation of materials with tailored properties. The compound is recognized as an organic monomer suitable for producing Covalent Organic Frameworks (COFs), electronic materials, and optical materials. bldpharm.com

Integration into Advanced Polymer Architectures

The structure of this compound makes it an ideal candidate for incorporation into advanced polymer architectures. As a monomer, it can be polymerized to form macromolecules with predictable structures and functionalities. The rigid pyridine and benzoate (B1203000) rings contribute to the thermal stability and mechanical strength of the resulting polymers. The presence of the cyano and ester groups provides sites for further chemical modification or for influencing the polymer's solubility and processing characteristics. These polymers are integral to developing materials with specific physical and chemical properties for various high-performance applications. bldpharm.com

Exploration in Optoelectronic Materials

In the realm of optoelectronics, the electronic characteristics of this compound are of particular importance. The conjugated system formed by the interconnected phenyl and pyridine rings, influenced by the electron-withdrawing cyano group, can be exploited in the design of organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.com The compound's ability to act as a ligand or a monomer allows for its integration into materials that can absorb and emit light, or transport charge, which are fundamental processes in optoelectronic applications. bldpharm.commdpi.com

Role in Supramolecular Chemistry and Self-Assembly

The non-covalent interactions directed by the functional groups of this compound are central to its role in supramolecular chemistry. The nitrogen atom of the pyridine ring and the cyano group can act as hydrogen bond acceptors, while the ester group can also participate in various intermolecular interactions. These features enable the molecule to self-assemble into well-defined, higher-order structures.

Design of Coordination Polymers and Metal-Organic Frameworks

This compound and its derivatives are excellent ligands for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). researchgate.net The nitrogen atoms of the pyridine and cyano groups can coordinate to metal ions, forming extended networks. mdpi.com MOFs constructed from pyridylbenzoate linkers have demonstrated a range of interesting properties, including thermal expansion, breathing behavior, and luminescence. researchgate.net The specific geometry and functionality of this ligand allow for precise control over the resulting framework's pore size, shape, and chemical environment, which is crucial for applications in gas storage, separation, and catalysis. researchgate.netmdpi.com

Table 1: Examples of MOFs and Coordination Polymers with Related Ligands

| Ligand | Metal Ion | Resulting Framework/Property |

| 4-(4-pyridyl)benzoate | Co(II) | 4-fold interpenetrated dia network with solvatochromic properties. researchgate.net |

| 4,4'-oxybis(benzoate) | Zn(II) | Reversible transformation between nanoporous and nonporous frameworks. nih.gov |

| 1,4-di(1H-imidazol-4-yl)benzene | Cu(II) | 3D architecture with selective CO2 uptake. mdpi.com |

This table showcases the potential of pyridylbenzoate-type ligands in forming functional coordination networks.

Investigation of Non-Covalent Interactions

The study of non-covalent interactions is fundamental to understanding the self-assembly processes involving this compound. Hydrogen bonding, π-π stacking between the aromatic rings, and dipole-dipole interactions involving the cyano and ester groups are the primary forces driving the formation of supramolecular structures. In related molecular crystals, N—H⋯N hydrogen bonds have been shown to generate motifs like centrosymmetric dimers. nih.govnih.gov Furthermore, weaker interactions such as C—H⋯N and halogen bonds (in substituted analogues) play a significant role in organizing molecules into more complex chains and networks. nih.govnih.govmdpi.com The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool used to visualize and analyze these non-covalent interactions, which are key to designing new materials with specific properties. frontiersin.org

Table 2: Observed Non-Covalent Interactions in Structurally Similar Systems

| Compound Family | Interaction Type | Resulting Supramolecular Motif |

| Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate | N—H⋯N hydrogen bonds | Centrosymmetric dimers. nih.gov |

| Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate | N—H⋯N hydrogen bonds, O⋯Cl—C halogen bonds, C—H⋯N hydrogen bonds | Dimers connected into a chain. nih.govnih.gov |

| Chlorobenzoic acid/Amino-chloropyridine | N—H⋯O hydrogen bonds | 1D chain structures. mdpi.com |

This table highlights the common types of non-covalent interactions that guide self-assembly in related benzoate and pyridine derivatives.

Potential in Catalysis and Reaction Development

The application of this compound extends to the field of catalysis, both as a ligand to create catalytically active metal complexes and as a structural component in heterogeneous catalysts. The pyridine and cyano functionalities can bind to metal centers, influencing their electronic properties and, consequently, their catalytic activity and selectivity.

When integrated into MOFs, the compound can help create solid catalysts with high surface areas and well-defined active sites. mdpi.com These catalytic MOFs can offer advantages over traditional homogeneous and heterogeneous catalysts, such as improved recyclability and selectivity. While research into solid acid catalysts for the synthesis of methyl benzoate compounds is established, the use of functionalized benzoates like this compound as building blocks for new catalytic materials represents a promising direction for future research. mdpi.com

The scientific literature does not appear to contain studies focusing on "this compound" for the following applications:

Prospects in Chemical Probe Development and Molecular Recognition:There are no published studies that explore the potential of "this compound" in the development of chemical probes or for applications in molecular recognition.

Therefore, the requested article focusing solely on the advanced applications and future research directions of "this compound" cannot be produced at this time.

Conclusion and Outlook

Summary of Current Research Landscape for Methyl 4-(4-cyanopyridin-2-yl)benzoate

The current research landscape for this compound is primarily centered on its role as a precursor and building block in the synthesis of advanced materials. While detailed academic studies focusing exclusively on this compound are not abundant in publicly accessible literature, its commercial availability and classification as a building block for Metal-Organic Frameworks (MOFs) and Organic Light-Emitting Diode (OLED) materials suggest its utility in these areas. bldpharm.com

The synthesis of related 2-arylpyridine structures is often achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This methodology typically involves the reaction of a pyridine-based electrophile with an arylboronic acid or ester. For the synthesis of this compound, a plausible route would involve the coupling of a 2-halopyridine derivative with a methyl 4-boronobenzoate derivative or vice-versa.

The characterization of this compound would rely on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for confirming the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons in the pyridine (B92270) and benzoate (B1203000) rings. Infrared (IR) spectroscopy would be used to identify the characteristic vibrational frequencies of the nitrile (-C≡N) and ester (-COOCH₃) functional groups. Mass spectrometry would confirm the molecular weight of the compound.

The primary application of this compound appears to be in the construction of larger, functional molecular architectures. The nitrogen atoms of the pyridine ring and the cyano group can act as coordination sites for metal ions, making it a suitable ligand for the formation of coordination polymers and MOFs. The rigid structure of the compound is also beneficial for creating well-defined and porous frameworks. Furthermore, the conjugated π-system of the molecule suggests potential for applications in optoelectronic materials, such as OLEDs, where it could serve as a component of luminescent materials.

Identification of Promising Avenues for Future Academic Inquiry

The limited specific research on this compound opens up several promising avenues for future academic inquiry:

Detailed Synthesis and Characterization: A comprehensive study detailing various synthetic routes to this compound, along with a thorough characterization of its spectroscopic and crystallographic properties, would be of significant value to the chemical community. X-ray crystallographic analysis would provide definitive information on its solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

Coordination Chemistry and MOF Synthesis: A systematic investigation into the coordination behavior of this compound with a variety of metal ions could lead to the discovery of new coordination polymers and MOFs with interesting structural topologies and properties. The porosity, stability, and potential applications of these materials in areas such as gas storage, separation, and catalysis could be explored.

Photophysical Properties and Optoelectronic Applications: A detailed study of the photophysical properties of this compound, including its absorption and emission spectra, quantum yield, and lifetime, would be essential to evaluate its potential for use in optoelectronic devices. Its performance as a component in OLEDs or other luminescent materials could be investigated.

Derivatization and Structure-Property Relationship Studies: The functional groups on this compound (the ester and cyano groups) provide handles for further chemical modification. Synthesizing a library of derivatives and studying how systematic changes in the molecular structure affect the material's properties would provide valuable insights for the rational design of new functional materials.

Broader Implications for Organic Synthesis and Material Science

The study of this compound and its derivatives has broader implications for both organic synthesis and material science. In organic synthesis, the development of efficient and scalable methods for the preparation of bifunctional building blocks like this compound is crucial for the construction of complex molecular targets.

In material science, the exploration of such compounds contributes to the ever-expanding library of organic ligands for the design of novel functional materials. The ability to fine-tune the electronic and structural properties of materials by modifying the organic components is a key driver of innovation in areas such as:

Metal-Organic Frameworks (MOFs): The use of well-defined, rigid organic linkers is fundamental to the construction of MOFs with tailored pore sizes and functionalities for applications in gas storage, separations, and catalysis.

Luminescent Materials: The design of new organic molecules with specific photophysical properties is essential for the development of next-generation displays, lighting, and sensors.

Conductive Polymers: While not directly a conductive polymer itself, such building blocks can be incorporated into larger conjugated systems to create materials with interesting electronic properties.

Q & A

Q. What are the standard synthetic routes for Methyl 4-(4-cyanopyridin-2-yl)benzoate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting methyl 4-hydroxybenzoate with a 4-cyanopyridin-2-yl halide under basic conditions (e.g., K₂CO₃ in DMF) at 100–120°C for 12–24 hours. Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature. A comparative analysis of reaction conditions from analogous compounds (e.g., pyrimidine derivatives) shows:

| Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 100 | 75 | 98 |

| NaH | THF | 80 | 68 | 95 |

Post-synthetic purification via recrystallization (ethanol/water) or column chromatography (SiO₂, hexane/EtOAc) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Identifies ester carbonyl (~168 ppm), aromatic protons (6.8–8.5 ppm), and cyano-substituted pyridine signals.

- Mass Spectrometry (MS) : Confirms molecular ion (m/z ~268) and fragmentation patterns.

- Elemental Analysis : Validates purity (>95% C, H, N).

- IR Spectroscopy : Detects C≡N stretch (~2230 cm⁻¹) and ester C=O (~1720 cm⁻¹).

Replicate analyses (n=6) with statistical validation (ANOVA, Duncan’s test) ensure reliability .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in derivatives of this compound?

Methodological Answer: SCXRD with SHELXL refinement ( ) determines bond lengths/angles and confirms regiochemistry. For example:

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?

Methodological Answer: SAR analysis compares substituent effects on bioactivity. For example:

| Substituent | Activity (IC₅₀, μM) | Target |

|---|---|---|

| -CN | 0.45 | Kinase X |

| -NH₂ | 1.20 | Kinase X |

| -OH | >10 | Kinase X |

QSAR models (e.g., Hammett constants, logP) predict activity trends. Molecular docking (AutoDock Vina) identifies key binding interactions (e.g., cyano group’s hydrogen bonding) .

Q. What methodologies elucidate the compound’s mechanism of action in enzymatic systems?

Methodological Answer:

- Enzyme Inhibition Assays : Measure IC₅₀ values under varied pH/temperature.

- Fluorescence Quenching : Quantifies protein-ligand binding (∆F analysis).

- Molecular Dynamics (MD) : Simulates binding stability (AMBER/NAMD).

highlights the cyano group’s electron-withdrawing effect, enhancing affinity for ATP-binding pockets .

Q. How should researchers address contradictions between experimental and computational data?

Methodological Answer:

Q. What computational approaches predict regioselectivity in electrophilic substitutions?

Methodological Answer:

- Fukui Functions : Identify electrophilic hotspots (e.g., pyridine C3 position).

- MD Simulations : Model solvent effects (e.g., DMF vs. THF) on reaction pathways.

demonstrates trifluoromethyl groups directing substitutions to electron-deficient sites .

Q. How is compound stability systematically evaluated under varying conditions?

Methodological Answer:

- Accelerated Stability Studies : ICH guidelines (40°C/75% RH for 6 months).

- HPLC Monitoring : Track degradation products (e.g., ester hydrolysis at pH 2).

| Condition | Time (weeks) | Purity (%) |

|---|---|---|

| pH 2, 25°C | 4 | 78 |

| pH 7, 25°C | 4 | 98 |

highlights ester group sensitivity to acidic conditions .

Q. What protocols optimize post-synthetic modifications (e.g., cyano reduction)?

Methodological Answer:

- Selective Reduction : LiAlH₄ (0°C, THF) converts -CN to -NH₂ (>90% yield).

- Cross-Coupling : Suzuki-Miyaura reactions introduce aryl groups (Pd(PPh₃)₄, 80°C).

TLC monitoring ensures reaction completion .

Q. How do crystallographic data inform co-crystal design?

Methodological Answer: SHELXL-generated .res files reveal packing motifs (e.g., π-π stacking at 3.4–3.6 Å). Co-formers (e.g., carboxylic acids) are selected based on hydrogen-bonding compatibility. details corrections for high-Z′ structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.